molecular formula C16H26N2O2S2 B2558236 N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide CAS No. 953259-88-6

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2558236
CAS No.: 953259-88-6
M. Wt: 342.52
InChI Key: AQWFHDJZHMCKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentylpiperidine moiety linked to a methylthiophene sulfonamide group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopentylpiperidine intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides and amines, with reaction conditions often involving controlled temperatures and the use of catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopentylpiperidine moiety and a methylthiophene sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-13-6-7-16(21-13)22(19,20)17-12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15,17H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFHDJZHMCKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.